N-(4-amino-2-((2-chloro-6-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Description

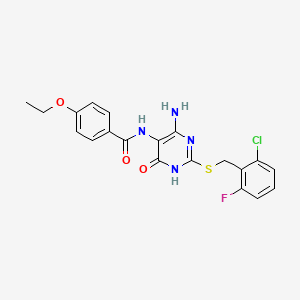

N-(4-amino-2-((2-chloro-6-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a dihydropyrimidinone derivative characterized by a pyrimidinone core substituted with a 2-chloro-6-fluorobenzyl thioether group at position 2, an amino group at position 4, and a 4-ethoxybenzamide moiety at position 5. This structure combines aromatic, thioether, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[4-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4O3S/c1-2-29-12-8-6-11(7-9-12)18(27)24-16-17(23)25-20(26-19(16)28)30-10-13-14(21)4-3-5-15(13)22/h3-9H,2,10H2,1H3,(H,24,27)(H3,23,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPARSYIPZNHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=C(C=CC=C3Cl)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-((2-chloro-6-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzylthio group and the ethoxybenzamide moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-chloro-6-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

The compound shares structural homology with several dihydropyrimidinone derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthetic yields, and structural complexity:

Substituent Variations and Functional Groups

Key Observations :

- The 2-chloro-6-fluorobenzyl thioether in the target compound may enhance lipophilicity and receptor binding compared to alkyl thioethers (e.g., hexylthio in VII) or thiols (e.g., IX) .

Structural Complexity

The target compound is a monomeric dihydropyrimidinone, whereas analogs like trispyrimidonamides (e.g., compounds in ) feature trimeric pyrimidinone cores with multiple amide linkages. These complex structures are designed as α-helix mimetics for disrupting protein-protein interactions, contrasting with the simpler target compound, which may prioritize target specificity .

Crystallographic Data

The target compound lacks reported crystallographic data in the evidence. However, analogs like ZHK (PDB: ZHK) and 36U (PDB: 36U) have resolved structures, suggesting that tools like SHELX () could be employed for its structural determination .

Biological Activity

N-(4-amino-2-((2-chloro-6-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

This structure features a pyrimidine core with various substituents that contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:

| Compound | Target | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|---|

| FNA | HDAC3 | 0.095 | HepG2 | Induces apoptosis |

| NA | HDAC1/2/3 | 0.095/0.260/0.255 | A2780/HepG2 | G2/M phase arrest |

These findings suggest that the compound may possess similar antitumor properties by modulating HDAC activity, thus promoting apoptosis and inhibiting cell cycle progression.

Cytotoxicity Assays

In cytotoxicity assays against various cancer cell lines, compounds analogous to this compound exhibited varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.029 |

| HT-29 (Colorectal) | 0.042 |

| U937 (Renal) | 0.094 |

These results indicate that the compound may be particularly effective against specific cancer types.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Study on HDAC Inhibitors : A study demonstrated that a structurally related compound significantly inhibited tumor growth in xenograft models, achieving a tumor growth inhibition rate of approximately 48% compared to standard treatments .

- Mechanistic Insights : Another study provided insights into the mechanism by which these compounds induce apoptosis through G2/M phase arrest and activation of pro-apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.